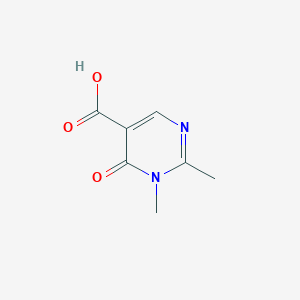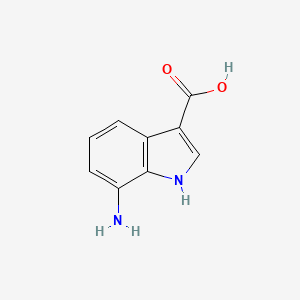![molecular formula C12H13N B11915719 5-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole CAS No. 248602-19-9](/img/structure/B11915719.png)
5-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole is a heterocyclic compound that belongs to the indole family. Indoles are prominent in both natural and synthetic products due to their biological and pharmaceutical importance. This compound is characterized by a fused cyclopentane ring and a methyl group attached to the indole core, making it a unique structure within the indole derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole can be achieved through a Fischer indole synthesis followed by N-alkylation. This one-pot, three-component protocol involves the reaction of cyclopentanone, phenylhydrazine hydrochloride, and iodomethane. The reaction is typically carried out under reflux conditions in methanol with methanesulfonic acid as a catalyst .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the Fischer indole synthesis is a well-established method in organic chemistry and can be scaled up for industrial applications. The use of microwave irradiation can further enhance the reaction rate and yield, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form indoloquinones.
Substitution: The compound can undergo nitration, followed by reduction and oxidation to form amino and quinone derivatives.
Common Reagents and Conditions
Oxidation: Fremy’s salt is commonly used for oxidation reactions.
Reduction: Palladium on carbon (Pd/C) and hydrogen gas are used for reduction reactions.
Substitution: Ammonium nitrate and trifluoroacetic anhydride are used for nitration reactions.
Major Products Formed
Oxidation: Indoloquinones
Reduction: Hexahydro derivatives
Substitution: Amino derivatives and quinones
Scientific Research Applications
5-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Mechanism of Action
The mechanism of action of 5-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo bioreductive activation to form inter- and intrastrand cross-links with DNA, which is crucial for its biological activity . The specific pathways and molecular targets involved in its action are still under investigation.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydrocyclopenta[b]indole: Lacks the methyl group at the 5-position.
7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole: Has a methyl group at the 7-position instead of the 5-position.
Uniqueness
5-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole is unique due to the presence of the methyl group at the 5-position, which can influence its chemical reactivity and biological activity. This structural variation can lead to different interactions with molecular targets and pathways, making it a valuable compound for research and development .
Properties
CAS No. |
248602-19-9 |
|---|---|
Molecular Formula |
C12H13N |
Molecular Weight |
171.24 g/mol |
IUPAC Name |
5-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole |
InChI |
InChI=1S/C12H13N/c1-8-4-2-6-10-9-5-3-7-11(9)13-12(8)10/h2,4,6,13H,3,5,7H2,1H3 |
InChI Key |
ZQCWSGDTIJGZET-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C3=C(N2)CCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5'-Methoxyspiro[cyclopropane-1,1'-isoindoline]](/img/structure/B11915646.png)
![5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide](/img/structure/B11915656.png)



![2H-Indeno[5,6-D]thiazole](/img/structure/B11915678.png)
![5-Chloro-1H-pyrazolo[3,4-b]pyridin-6-amine](/img/structure/B11915682.png)
![1,2,3,4-Tetrahydrocyclopenta[b]indol-6-amine](/img/structure/B11915686.png)


![3H-Imidazo[4,5-C]pyridine-2-propanamine](/img/structure/B11915705.png)

![(3aS,9bR)-2,3,3a,4,5,9b-Hexahydro-1H-cyclopenta[c]quinoline](/img/structure/B11915707.png)

